[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound characterized by the presence of a cyclopropyl group, a nitro-substituted benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopropylamine, 3-nitrobenzyl chloride, and glycine.
Step 1 Formation of Cyclopropyl-(3-nitro-benzyl)-amine:
Step 2 Formation of [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst or sodium borohydride.
Conditions: Mild to moderate temperatures, often in an alcohol solvent.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Typically carried out in an inert solvent like dichloromethane.
Products: Substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino-acetic acid moiety can interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(3-nitro-phenyl)-amine: Similar structure but lacks the acetic acid moiety.
Benzyl-(3-nitro-phenyl)-amino-acetic acid: Similar but with a benzyl group instead of a cyclopropyl group.
Cyclopropyl-(4-nitro-benzyl)-amino-acetic acid: Similar but with the nitro group in the para position.
Uniqueness
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is unique due to the combination of its cyclopropyl group, which imparts rigidity, and the nitro group, which can participate in various chemical reactions. This combination makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[cyclopropyl-[(3-nitrophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-13(10-4-5-10)7-9-2-1-3-11(6-9)14(17)18/h1-3,6,10H,4-5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXURZABHONCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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